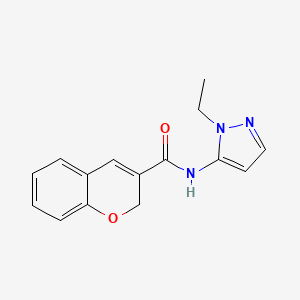
N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide, also known as EPC, is a synthetic compound that has gained significant attention in the field of chemical research due to its potential therapeutic applications. EPC is a heterocyclic compound that consists of a pyrazole ring and a chromene ring. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide is not fully understood, but studies have suggested that the compound may act by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. The compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting angiogenesis, the process by which new blood vessels are formed.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and its yield is typically high. N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide has also been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, one limitation of N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide is its poor solubility in water, which can make it difficult to administer in animal studies.
Orientations Futures
There are several future directions for research on N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide. One area of focus is the development of N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide derivatives with improved solubility and bioavailability. Another area of focus is the investigation of the compound's potential as a treatment for other diseases, such as Alzheimer's disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide and its potential therapeutic applications.
Méthodes De Synthèse
N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide can be synthesized using various methods, including the reaction of 3-acetylchromone with 2-ethylpyrazole in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-hydroxycoumarin with 2-ethylpyrazole in the presence of a base such as sodium hydride. The yield of N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide obtained using these methods is typically high, making them suitable for large-scale production.
Applications De Recherche Scientifique
N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory, anticancer, and antifungal properties. N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide has been tested in vitro and in vivo, and the results have been promising. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide has also been shown to have antifungal activity against various strains of fungi.
Propriétés
IUPAC Name |
N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-2-18-14(7-8-16-18)17-15(19)12-9-11-5-3-4-6-13(11)20-10-12/h3-9H,2,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSSUVKGGQJJLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)NC(=O)C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

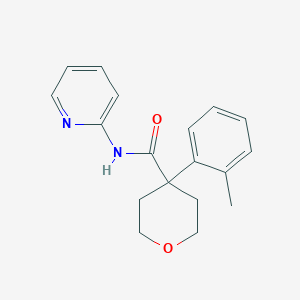
![3-[(2-Methyl-1,3-thiazol-5-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-one](/img/structure/B7544846.png)

![2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B7544865.png)
![N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1-pyrazolo[1,5-a]pyrimidin-6-ylmethanamine](/img/structure/B7544872.png)
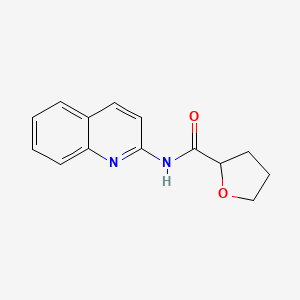
![2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide](/img/structure/B7544884.png)
![(3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7544890.png)
![3-[[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7544894.png)
![[2-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B7544909.png)
![4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B7544918.png)
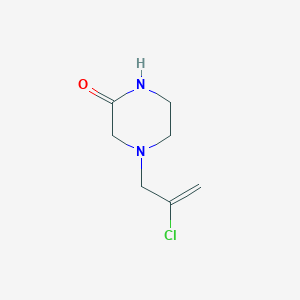
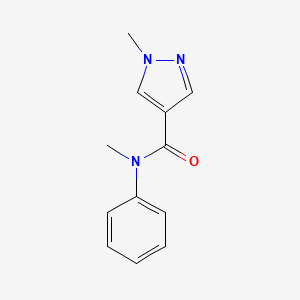
![2-[Methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone](/img/structure/B7544931.png)